N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide
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Overview
Description
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” is a complex organic compound that contains a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is a versatile moiety that contributes to the development of various drugs and biologically active agents .
Molecular Structure Analysis
The structure of this compound would be based on the benzothiazole ring, which is planar and aromatic . It also contains methoxy, chloro, and difluorobenzamide substituents, which can significantly influence its reactivity and properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the benzothiazole ring and its substituents. The benzothiazole ring is reactive and can undergo various chemical reactions, including donor-acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity .Scientific Research Applications
Antimicrobial Applications
A study by Desai et al. (2013) described the synthesis of thiazole derivatives, including those related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide, and their antimicrobial screening. These compounds showed significant in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as inhibitory action against strains of fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus), indicating their potential as therapeutic agents for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant and Sedative-Hypnotic Activity
Faizi et al. (2017) investigated 4-thiazolidinone derivatives for their anticonvulsant agents' properties, highlighting the significance of the thiazole ring as an anticonvulsant pharmacophore. Some synthesized compounds showed considerable anticonvulsant activity, and specific derivatives did not impair learning and memory in experimental conditions. The involvement of benzodiazepine receptors in the pharmacological properties of these novel compounds was confirmed, indicating their potential as anticonvulsant and sedative-hypnotic agents (Faizi et al., 2017).
Molecular Structure and Intermolecular Interactions
Karabulut et al. (2014) focused on the molecular structure of a compound similar to this compound, providing insights into how intermolecular interactions, such as dimerization and crystal packing, influence molecular geometry. This study highlights the importance of understanding these interactions for the development of pharmaceuticals (Karabulut et al., 2014).
Optical, Thermal, and Biological Properties
Research by Prabukanthan et al. (2020) on heterocyclic compounds related to this compound examined their synthesis, crystal growth, structure, and various properties. These studies included optical and thermal analysis, as well as antibacterial and antifungal activity tests, showing that such compounds have significant potential for application in materials science and pharmaceuticals (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2O2S/c1-22-10-6-5-7(16)13-12(10)19-15(23-13)20-14(21)11-8(17)3-2-4-9(11)18/h2-6H,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAVQAWQRFCEPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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